molecular formula C20H20N4O3 B2845090 N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 898411-44-4

N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No. B2845090
CAS RN: 898411-44-4
M. Wt: 364.405
InChI Key: QAQUPSMTXGKRRM-UHFFFAOYSA-N
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Description

N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.405. The purity is usually 95%.
BenchChem offers high-quality N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Sensing and Detection

A study introduced a novel fluorescent dye based on the 1H-pyrazolo[3,4-b]quinoline skeleton, which acts as a sensor for fluorescence detection of small inorganic cations (e.g., lithium, sodium, barium, magnesium, calcium, and zinc) in highly polar solvents like acetonitrile. This compound operates through an electron transfer mechanism from the electron-donative amine part to the acceptor part (pyrazoloquinoline derivative), which is retarded upon complexation by inorganic cations, leading to significant fluorescence changes (Mac et al., 2010).

Photodynamic Therapy

An iron(III) complex was synthesized through a tandem reaction, resulting in a new nitrogen heterocycle as its Fe(III) complex. This complex has been shown to have potential applications in photodynamic therapy (PDT) for breast cancer, exhibiting high anti-proliferation efficiency in human breast cancer MDA-MB-231 cells under light irradiation and significant anti-tumor activity in orthotopic models of breast cancer, with no significant toxicity to other organs (Zhu et al., 2019).

Catalytic Behavior and Polymerization

Research on iron and cobalt dichloride complexes bearing 2-quinoxalinyl-6-iminopyridines revealed their catalytic behavior toward ethylene reactivity, including oligomerization and polymerization. This study provides insights into the catalytic activities of these complexes and their potential industrial applications, showcasing the diversity of scientific research applications for complex organic compounds (Sun et al., 2007).

Chemosensing of Metal Ions

A chemosensor comprising a quinoline group as the fluorogenic unit and a pyridin-2-ylmethanamine as the binding unit for metal ions was developed. This sensor exhibits selective and sensitive fluorescence enhancement to Zn2+ over other cations in aqueous solution, making it a practical system for monitoring Zn2+ concentrations in biological and aqueous samples. The ability to distinguish Zn2+ from Cd2+ based on different binding modes and spatial arrangements of the fluorogenic unit in their complexes highlights the sensor's potential in environmental monitoring and biological applications (Park et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound are not known. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-12-16-10-15(9-13-5-4-8-24(17(13)16)20(12)27)23-19(26)18(25)22-11-14-6-2-3-7-21-14/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQUPSMTXGKRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51088114
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide

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